molecular formula C14H13NO4S B13817849 Benzene,1-nitro-4-[2-(phenylsulfonyl)ethyl]-

Benzene,1-nitro-4-[2-(phenylsulfonyl)ethyl]-

Cat. No.: B13817849
M. Wt: 291.32 g/mol
InChI Key: IWDSVXYRANNGEN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Benzene,1-nitro-4-[2-(phenylsulfonyl)ethyl]-: is an organic compound with the molecular formula C14H13NO4S and a molecular weight of 291.328 g/mol . This compound is characterized by a benzene ring substituted with a nitro group and a phenylsulfonyl ethyl group. It is used in various chemical reactions and has applications in scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Benzene,1-nitro-4-[2-(phenylsulfonyl)ethyl]- typically involves electrophilic aromatic substitution reactions. One common method is the nitration of benzene derivatives followed by sulfonylation. The reaction conditions often include the use of strong acids like sulfuric acid and nitric acid for nitration, and sulfonyl chlorides for sulfonylation .

Industrial Production Methods: Industrial production of this compound may involve multi-step synthesis processes, including the preparation of intermediates such as nitrobenzene and phenylsulfonyl chloride. These intermediates are then reacted under controlled conditions to yield the final product .

Chemical Reactions Analysis

Types of Reactions: Benzene,1-nitro-4-[2-(phenylsulfonyl)ethyl]- undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Mechanism of Action

The mechanism of action of Benzene,1-nitro-4-[2-(phenylsulfonyl)ethyl]- involves its interaction with molecular targets through electrophilic aromatic substitution. The nitro and sulfonyl groups influence the reactivity of the benzene ring, making it susceptible to nucleophilic attack. This compound can form intermediates that participate in various chemical pathways .

Comparison with Similar Compounds

Uniqueness: Benzene,1-nitro-4-[2-(phenylsulfonyl)ethyl]- is unique due to its specific substitution pattern, which imparts distinct chemical properties and reactivity. The presence of both nitro and sulfonyl groups makes it a versatile intermediate in organic synthesis .

Properties

Molecular Formula

C14H13NO4S

Molecular Weight

291.32 g/mol

IUPAC Name

1-[2-(benzenesulfonyl)ethyl]-4-nitrobenzene

InChI

InChI=1S/C14H13NO4S/c16-15(17)13-8-6-12(7-9-13)10-11-20(18,19)14-4-2-1-3-5-14/h1-9H,10-11H2

InChI Key

IWDSVXYRANNGEN-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)S(=O)(=O)CCC2=CC=C(C=C2)[N+](=O)[O-]

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.